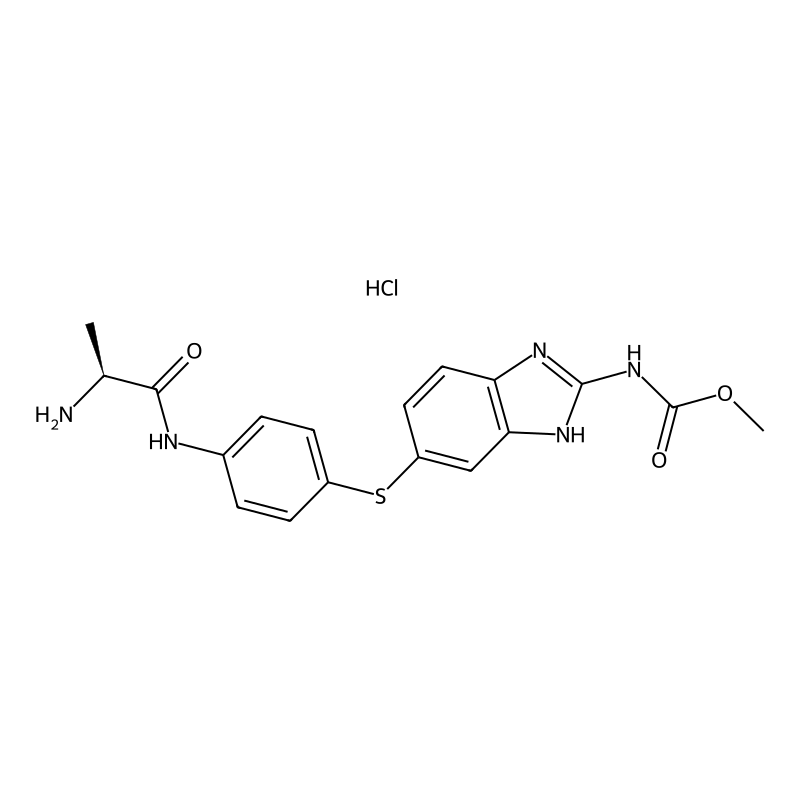

Denibulin hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Denibulin hydrochloride is a novel small molecule classified as a vascular-disrupting agent, primarily developed by MediciNova for the treatment of solid tumors. Its mechanism of action involves the inhibition of microtubule assembly, which leads to the disruption of the cytoskeleton in tumor vascular endothelial cells. This disruption ultimately affects tumor blood flow, contributing to tumor cell necrosis and reduced viability of cancerous tissues .

- Oxidation: Under specific conditions, denibulin can be oxidized to form different oxidation products.

- Reduction: Reduction reactions can alter functional groups within the molecule.

- Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.

Common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts, with the products formed depending on the specific conditions applied during the reactions .

Denibulin hydrochloride exhibits significant biological activity by selectively targeting and reversibly binding to the colchicine-binding site on tubulin. This binding inhibits microtubule assembly, leading to cytoskeletal disruption in tumor endothelial cells. The resultant effects include a temporary reduction in tumor blood flow and potential induction of apoptosis in cancer cells. Studies have shown that denibulin can inhibit the growth of various cancer cell lines, including breast carcinoma and human umbilical vein endothelial cells, at nanomolar concentrations .

The synthesis of denibulin hydrochloride involves several steps, including:

- Preparation of Intermediate Compounds: Initial synthesis steps focus on creating intermediate compounds that will eventually lead to denibulin.

- Formation of Hydrochloride Salt: The hydrochloride salt form is achieved through the reaction of denibulin with hydrochloric acid.

- Purification and Formulation: The final product undergoes purification processes to ensure pharmaceutical quality before formulation into acceptable preparations for clinical use .

Denibulin hydrochloride has several applications, particularly in:

- Cancer Treatment: It is under investigation for its efficacy in treating various solid tumors by disrupting tumor vasculature.

- Research: Used as a model compound in studies focusing on vascular-disrupting agents and their effects on tumor biology.

- Pharmaceutical Development: It serves as a reference compound in developing new cancer therapies and understanding microtubule dynamics .

Interaction studies involving denibulin hydrochloride have highlighted its reversible binding properties with tubulin. These studies indicate that denibulin can effectively compete with other tubulin-binding agents, which may influence its therapeutic efficacy. Additionally, pharmacokinetic studies have revealed dose-dependent increases in drug exposure correlating with reductions in tumor vascular parameters .

Denibulin hydrochloride shares its classification as a vascular-disrupting agent with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Combretastatin A-4 phosphate | Disrupts microtubule assembly | Potent against various tumors but less selective |

| ZD6126 | Tubulin-binding agent | Similar effects but different binding affinity |

| AVE8062 | Targets microtubules to disrupt tumor vasculature | Different chemical structure and specificity |

Denibulin hydrochloride is unique due to its specific mechanism targeting newly-formed tumor blood vessels while exhibiting a favorable safety profile compared to some similar agents .

Tubulin Binding Kinetics at Colchicine Site

Denibulin hydrochloride exhibits high-affinity binding to the colchicine-binding site on tubulin, which is primarily located within the β-subunit at the interface with the α-subunit of the tubulin heterodimer [1] [2]. The compound selectively targets and reversibly binds to this specific site, which distinguishes it from other microtubule-targeting agents that bind to different tubulin domains such as the taxane or vinca alkaloid sites [1] [3] [4].

The colchicine-binding domain represents a critical regulatory site for microtubule dynamics, consisting of multiple hydrophobic pockets and hydrophilic regions that accommodate various structural classes of inhibitors [2]. Denibulin, like other colchicine-binding site inhibitors, occupies this domain and prevents the conformational changes required for tubulin to adopt the straight, polymerization-competent structure necessary for microtubule assembly [2] [5].

The binding kinetics of denibulin to tubulin follow patterns similar to other colchicine site inhibitors, characterized by temperature-dependent association rates and high activation energy barriers [6]. The interaction involves multiple contact points within the binding domain, including residues from β-tubulin helices H7 and H8, the T7 loop, and β-strands S8 and S9 [5]. These structural elements undergo concerted movements during the transition from curved to straight tubulin conformations, and denibulin binding effectively prevents these movements [5].

Research has demonstrated that colchicine-binding site inhibitors, including denibulin, can achieve binding constants in the range of 10^8 M^-1, representing some of the highest affinities reported for tubulin-binding compounds [7]. The reversible nature of denibulin binding allows for dynamic modulation of microtubule stability, contributing to its therapeutic window and reduced toxicity profile compared to irreversible microtubule inhibitors [1] [8].

Microtubule Destabilization Dynamics

Denibulin hydrochloride functions as a potent microtubule-destabilizing agent through multiple interconnected mechanisms that collectively disrupt normal cytoskeletal organization [1] [9]. The primary mechanism involves inhibition of tubulin polymerization, which prevents the formation of stable microtubule structures required for cellular processes including mitosis, cell shape maintenance, and intracellular transport [4] [10].

The destabilization process begins with denibulin binding to soluble tubulin dimers, forming stable drug-tubulin complexes that cannot participate in normal microtubule assembly [1] [3]. This sequestration of tubulin subunits shifts the dynamic equilibrium toward depolymerization, leading to progressive microtubule shortening and eventual cytoskeletal collapse [4] [11]. The compound specifically targets the dynamic properties of microtubules, interfering with the normal processes of growth, shrinkage, and catastrophe that characterize microtubule behavior [12] [13].

At the molecular level, denibulin binding prevents the conformational changes required for lateral protofilament interactions within microtubules [5]. The drug stabilizes the curved conformation of tubulin, making it incompatible with the straight conformation necessary for incorporation into growing microtubule ends [2] [5]. This mechanism is distinct from microtubule-stabilizing agents like taxanes, which promote polymerization, or vinca alkaloids, which bind to different sites and cause alternative forms of microtubule disruption [4] [14].

The kinetics of microtubule destabilization by denibulin are rapid, with effects observable within minutes of drug exposure [9] [15]. This rapid onset is particularly important for its function as a vascular disrupting agent, where immediate disruption of endothelial cell cytoskeleton is essential for therapeutic efficacy [15] [16]. The destabilization process is concentration-dependent, with higher drug concentrations producing more extensive and sustained effects on microtubule networks [9].

Endothelial Cytoskeletal Disruption Mechanisms

The endothelial cytoskeleton plays a crucial role in maintaining vascular integrity, and denibulin hydrochloride specifically targets this system through selective disruption of microtubule networks in proliferating endothelial cells [17] [9]. The compound preferentially affects tumor-associated endothelial cells, which exhibit higher proliferation rates and altered cytoskeletal organization compared to quiescent endothelial cells in normal tissues [15] [16].

Denibulin-induced microtubule destabilization in endothelial cells triggers a cascade of cytoskeletal reorganization events [17]. The initial depolymerization of peripheral microtubules occurs within minutes of drug exposure, followed by compensatory changes in the actin cytoskeleton [17]. This temporal sequence demonstrates that microtubules serve as primary targets, with actin filament reorganization representing a secondary response to microtubule loss [17].

The disruption of endothelial microtubules has profound effects on cell morphology and function [15] [17]. Affected cells undergo characteristic morphological changes including cell rounding, surface blebbing, and loss of normal cell-cell contacts [15]. These changes result from the loss of microtubule-dependent structural support and the activation of contractile forces within the actin cytoskeleton [17].

Mechanistically, the endothelial response to denibulin involves activation of Rho-GTPase signaling pathways, particularly RhoA and its downstream effector Rho kinase [15] [18]. This signaling cascade promotes actomyosin contraction and further destabilizes cell-cell junctions, contributing to increased vascular permeability [15]. The compound also affects focal adhesion dynamics, disrupting the connections between cells and the extracellular matrix that are essential for maintaining endothelial barrier function [15].

The selectivity of denibulin for tumor endothelium appears to result from several factors, including the increased sensitivity of proliferating cells to microtubule-targeting agents and the altered cytoskeletal organization present in tumor-associated vessels [19] [16]. Normal endothelial cells, which are typically quiescent and have more mature cytoskeletal structures, show reduced sensitivity to denibulin-induced disruption [15] [16].

Tumor Vascular Shutdown Pathways

Denibulin hydrochloride induces rapid and selective shutdown of tumor blood vessels through multiple coordinated pathways that exploit the unique characteristics of tumor vasculature [20] [15]. The vascular shutdown process represents the culmination of the drug's effects on endothelial cytoskeleton and serves as the primary mechanism for its antitumor activity [9] [10].

The vascular shutdown cascade begins with denibulin-induced endothelial cell dysfunction, characterized by loss of barrier function and increased vessel permeability [15] [9]. The disruption of endothelial microtubules compromises the structural integrity of vessel walls, leading to immediate increases in vascular leakage and the extravasation of blood components into surrounding tissues [15]. This increased permeability is followed by red blood cell stacking and vessel occlusion, which further compromises blood flow [15].

Tumor vessels are particularly susceptible to denibulin-induced shutdown due to their inherent structural abnormalities [20] [15]. Unlike normal vasculature, tumor blood vessels lack proper pericyte coverage, have deficient basement membranes, and exhibit chaotic organization [21] [20]. These characteristics make tumor vessels more vulnerable to endothelial disruption and less capable of maintaining structural integrity under stress [15] [16].

The temporal sequence of vascular shutdown follows a predictable pattern, with initial effects detectable within 30 minutes of drug administration and maximal vessel closure occurring within 1-6 hours [15] [9]. Dynamic contrast-enhanced magnetic resonance imaging studies have demonstrated significant reductions in tumor blood flow parameters, including decreased perfusion and increased vascular permeability, within hours of denibulin treatment [8] [9].

The shutdown of tumor vasculature leads to secondary tumor cell death through hypoxia and nutrient deprivation [10] [22]. The central regions of tumors, which are most dependent on vascular supply, undergo extensive necrosis within 24-48 hours of treatment [15] [22]. However, a rim of viable tumor cells typically remains at the tumor periphery, where cells can access nutrients from nearby normal blood vessels [22] [23].

The molecular pathways involved in vascular shutdown include activation of apoptotic cascades in endothelial cells and the release of vasoactive mediators [15]. The compound triggers endothelial cell apoptosis through disruption of survival signaling pathways dependent on microtubule integrity [10]. Additionally, the vascular damage promotes the release of serotonin and other vasoconstrictor molecules, which contribute to sustained vessel closure [15].

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Pharmacology

Other CAS

Wikipedia

Dates

2. Lee, Ray M.; Gewirtz, David A. Colchicine site inhibitors of microtubule integrity as vascular disrupting agents. Drug Development Research (2008), 69(6), 352-358. CODEN: DDREDK ISSN:0272-4391. CAN 150:229065 AN 2009:13930

3. Cai, Sui X. Small molecule vascular disrupting agents: potential new drugs for cancer treatment. Recent Patents on Anti-Cancer Drug Discovery (2007), 2(1), 79-101. CODEN: RPADDY ISSN:1574-8928. CAN 146:414035 AN 2007:141194

4. Shi, Wenyin; Siemann, Dietmar W. Preclinical studies of the novel vascular disrupting agent MN-029. Anticancer Research (2005), 25(6B), 3899-3904. CODEN: ANTRD4 ISSN:0250-7005. CAN 144:285716 AN 2005:1291495

5. Ryan, Anderson Joseph. Vascular damaging agents, such as ZD6126 for administration as an intravenous infusion for treatment of solid tumors. PCT Int. Appl. (2005), 26 pp. CODEN: PIXXD2 WO 2005110426 A1 20051124 CAN 143:483170 AN 2005:1242338

6. Traynor Anne M; Gordon Michael S; Alberti Dona; Mendelson David S; Munsey Mark S; Wilding George; Gammans Richard E; Read William L A dose escalation, safety, and tolerability study of MN-029 in patients with advanced solid tumors. Investigational new drugs (2010), 28(4), 509-15.

7. Cai Sui X Small molecule vascular disrupting agents: potential new drugs for cancer treatment. Recent patents on anti-cancer drug discovery (2007), 2(1), 79-101.

8. Shi Wenyin; Siemann Dietmar W Preclinical studies of the novel vascular disrupting agent MN-029. Anticancer research (2005), 25(6B), 3899-904.